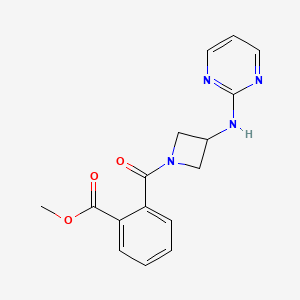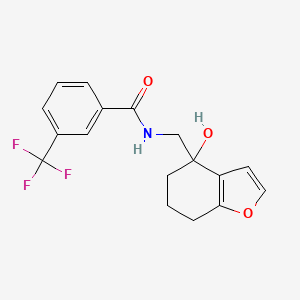![molecular formula C15H15ClN2O3 B2410539 1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097910-63-7](/img/structure/B2410539.png)
1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-diones are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized via cyclocondensations .Molecular Structure Analysis
The structure of this compound includes a pyrrolidine-2,5-dione ring and an azetidin-3-yl group. The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the pyrrolidine-2,5-dione ring and the azetidin-3-yl group. The pyrrolidine ring is a versatile scaffold that can undergo various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the pyrrolidine-2,5-dione ring and the azetidin-3-yl group .Applications De Recherche Scientifique
Computational Insights into Mannich Base Systems
Mannich base systems, including compounds structurally similar to 1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione, have been analyzed computationally to understand their equilibrium geometry, vibrational spectra, and electronic structure. Research by Boobalan et al. (2014) highlights the antioxidant activity of these compounds, revealing insights into their bonding, anti-bonding behavior, and hybridization through natural bond orbital (NBO) analysis. The study also delves into the molecular electrostatic potential (MEP), exploring electrophilic and nucleophilic reactive sites, and presents thermodynamic properties at various temperatures (Boobalan et al., 2014).
Antidepressant and Nootropic Potential of Azetidinones
Research into Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone has unveiled potential antidepressant and nootropic (cognitive-enhancing) effects. Thomas et al. (2016) synthesized these compounds, discovering that certain derivatives exhibit significant antidepressant activity, as well as nootropic activity in animal models. This suggests the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent, underlining its importance in the development of new therapeutic agents (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities of Pyrimidine-Azetidinone Analogues
The synthesis of new pyrimidine-azetidinone analogues has demonstrated promising antimicrobial and antitubercular activities. Chandrashekaraiah et al. (2014) explored these compounds against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. The study offers a foundation for designing antibacterial and antitubercular agents, emphasizing the significance of these analogues in addressing infectious diseases (Chandrashekaraiah et al., 2014).
Synthesis of Functionalized Spirooxindole Pyrrolidine Derivatives
Haddad et al. (2015) presented a synthetic pathway for spiro[pyrrolidin-2,3′-oxindoles] through exo-selective 1,3-dipolar cycloaddition, aiming at antibacterial, antifungal, antimalarial, and antitubercular applications. These compounds, confirmed via X-ray diffraction and supported by DFT calculations, showed potent activities against several pathogens, comparable to standard drugs. This study underscores the versatility of pyrrolidine-2,5-dione derivatives in creating compounds with significant antimicrobial properties (Haddad et al., 2015).
Propriétés
IUPAC Name |
1-[[1-(4-chlorobenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-12-3-1-11(2-4-12)15(21)17-7-10(8-17)9-18-13(19)5-6-14(18)20/h1-4,10H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGUWYRSUBGVAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410456.png)
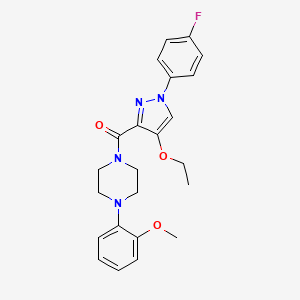
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2410458.png)


![7-(2-Methoxyphenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2410462.png)
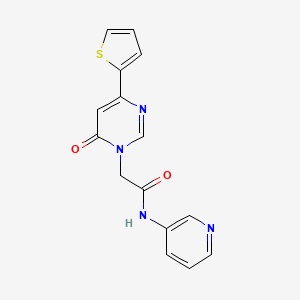
![N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2410466.png)


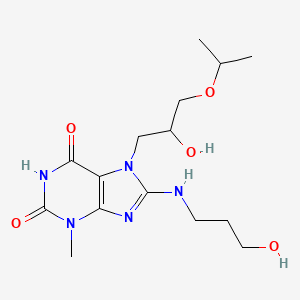
![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)
